(2Z)-3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoacrylic acid
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Overview
Description
(2Z)-3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoacrylic acid is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group and the cyanoacrylic acid moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoacrylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under radical conditions.
Formation of the Cyanoacrylic Acid Moiety: The cyanoacrylic acid moiety can be introduced through a Knoevenagel condensation reaction between a cyanoacetic acid derivative and an aldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoacrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the cyano group to form amines using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring
Reduction: Amines from the reduction of the cyano group
Substitution: Substituted derivatives with various functional groups replacing the chloro group
Scientific Research Applications
(2Z)-3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoacrylic acid has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Agrochemicals: Its chemical properties can be exploited in the development of new pesticides or herbicides.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoacrylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The cyanoacrylic acid moiety can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-chloro-3-(trifluoromethyl)phenyl piperidinol
Uniqueness
Compared to similar compounds, (2Z)-3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoacrylic acid stands out due to the presence of the cyanoacrylic acid moiety, which imparts unique reactivity and potential biological activity. The combination of the trifluoromethyl group and the cyanoacrylic acid moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H12ClF3N2O2 |
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Molecular Weight |
368.7 g/mol |
IUPAC Name |
(Z)-3-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C17H12ClF3N2O2/c1-9-5-11(6-12(8-22)16(24)25)10(2)23(9)13-3-4-15(18)14(7-13)17(19,20)21/h3-7H,1-2H3,(H,24,25)/b12-6- |
InChI Key |
MUJGZJLSDPJPEO-SDQBBNPISA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(F)(F)F)C)/C=C(/C#N)\C(=O)O |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(F)(F)F)C)C=C(C#N)C(=O)O |
Origin of Product |
United States |
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